molecular formula C11H11NO2 B2669832 methyl 2-(1H-indol-5-yl)acetate CAS No. 33140-84-0

methyl 2-(1H-indol-5-yl)acetate

Cat. No.: B2669832
CAS No.: 33140-84-0
M. Wt: 189.214
InChI Key: ZWPPJBSFGQAVEQ-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indol-5-yl)acetate is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities this compound is characterized by the presence of an indole ring substituted with a methyl ester group at the 2-position and an acetate group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-indol-5-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction provides 2-(2-nitrophenyl)acrylate, which can then be further processed to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may be optimized to improve yield and reduce production costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino-substituted indoles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, but typical conditions include refluxing in organic solvents such as toluene or methanol .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield indole-2-carboxylic acids, while reduction reactions can produce amino-substituted indoles .

Scientific Research Applications

Methyl 2-(1H-indol-5-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(1H-indol-5-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in biological systems, leading to diverse biological effects. For example, some indole derivatives can activate the aryl hydrocarbon receptor (AHR), which plays a role in the regulation of gene expression and immune responses . The specific molecular targets and pathways involved in the action of this compound may vary depending on its structure and functional groups.

Comparison with Similar Compounds

Methyl 2-(1H-indol-5-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(1H-indol-3-yl)acetate: This compound has a similar structure but differs in the position of the acetate group on the indole ring.

    Indole-3-acetic acid: A naturally occurring plant hormone that plays a role in plant growth and development.

    Indole-2-carboxylic acid: Another indole derivative with potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(1H-indol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-11(13)7-8-2-3-10-9(6-8)4-5-12-10/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPPJBSFGQAVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33140-84-0
Record name methyl 2-(1H-indol-5-yl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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